Shikimic acid (CAS: 138-59-0) is a naturally occurring cyclohexenecarboxylic acid that serves as a critical chiral building block in chemical synthesis. It is a primary starting material for the industrial production of the antiviral drug oseltamivir (Tamiflu®). Commercially, it is sourced either through extraction from the fruits of Chinese star anise (*Illicium verum*) or via fermentation using metabolically engineered microorganisms, typically *E. coli*. Its procurement is driven by the need for a stereochemically defined precursor for multi-step syntheses where control of chirality is essential for the final product's biological activity.
Direct substitution of high-purity shikimic acid is often unviable in process chemistry. Crude plant extracts, for instance, introduce impurities that can interfere with downstream reactions, necessitating costly and yield-reducing purification steps. Structurally similar analogs, such as quinic acid, are not direct drop-in replacements. The conversion of quinic acid to key shikimic acid derivatives for pharmaceutical synthesis requires additional chemical steps, which significantly reduces overall process efficiency and yield compared to starting directly with shikimic acid. The specific arrangement of three contiguous stereocenters and functional groups in shikimic acid is critical, and altering the starting material invalidates established, optimized synthetic routes, leading to significant redevelopment costs and potential for lower-purity final products.
When used as a starting material for a key epoxide intermediate in oseltamivir synthesis, high-purity shikimic acid enables a six-step process with a 63-65% overall yield. In contrast, the route starting from the closest structural analog, quinic acid, requires more synthetic steps and, even after significant optimization, only achieves an overall yield of 35-38% to the same intermediate. The use of shikimic acid as the precursor reduces the total production time by approximately 50% compared to the optimized quinic acid pathway, demonstrating a clear process efficiency advantage.
| Evidence Dimension | Overall yield to key epoxide intermediate and process time |
| Target Compound Data | 63-65% yield in 6 steps from Shikimic Acid |
| Comparator Or Baseline | 35-38% yield from (-)-Quinic Acid |
| Quantified Difference | ~1.7x higher yield and 50% reduction in production time |
| Conditions | Industrial synthesis route for an oseltamivir precursor (ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate). |
Selecting shikimic acid directly translates to significantly higher process yields, fewer manufacturing steps, and faster production cycles, lowering the cost per kilogram of the final intermediate.
High-purity shikimic acid is the validated starting material for a highly optimized, practical synthesis of oseltamivir phosphate, achieving a 47% overall yield in just eight steps. This specific route relies on the precise stereochemistry and functional group placement of shikimic acid to enable highly regioselective and stereoselective transformations, such as azidation and aziridination, which are critical for building the target molecule. The efficiency of this pathway, which minimizes chromatographic purifications for key intermediates, is a direct result of the precursor's quality and structural integrity.
| Evidence Dimension | Overall synthetic yield and process length |
| Target Compound Data | 47% overall yield in 8 steps |
| Comparator Or Baseline | Earlier industrial routes with 17-22% overall yield |
| Quantified Difference | Over 2x increase in overall yield compared to previous standard routes |
| Conditions | Total synthesis of Oseltamivir Phosphate. |
Procuring high-purity shikimic acid provides access to established, high-yielding synthetic protocols, ensuring reproducibility and maximizing the output of the final active pharmaceutical ingredient.
Shikimic acid can be produced via microbial fermentation using engineered *E. coli* strains, which offers a key procurement advantage over plant-based extraction from star anise. While star anise extraction yields can vary (typically 3-7%), the supply is subject to seasonal and geographical constraints. Fermentation provides a more controlled and potentially unlimited supply. Critically, the impurity profile from a fermentation broth can be fundamentally different and less complex than that from a crude plant extract, which often contains tannins and colored phenolic compounds that require extensive purification. This can simplify downstream processing and ensure batch-to-batch consistency.
| Evidence Dimension | Source reliability and impurity profile |
| Target Compound Data | Controlled, scalable production via fermentation with a defined impurity profile. |
| Comparator Or Baseline | Variable yield (3-7%) from star anise, subject to agricultural supply chain risks and complex plant-based impurities. |
| Quantified Difference | Not directly quantified, but fermentation decouples supply from agricultural volatility. |
| Conditions | Industrial production of shikimic acid. |
Choosing fermentation-derived shikimic acid can de-risk the supply chain, improve process control, and potentially reduce purification costs compared to material from inconsistent botanical sources.
For the multi-step synthesis of neuraminidase inhibitors like oseltamivir, where achieving high overall yield is critical for commercial viability. The demonstrated efficiency of converting shikimic acid to key intermediates far surpasses that of analogs like quinic acid, making it the precursor of choice for scalable pharmaceutical manufacturing.
As a versatile chiral pool starting material for synthesizing complex molecules where stereochemical purity is paramount. The well-defined structure of shikimic acid allows for predictable and stereocontrolled transformations, essential for developing new active ingredients with specific biological targets.
In manufacturing workflows that demand high batch-to-batch consistency and a well-characterized impurity profile. Utilizing shikimic acid from a controlled source, such as microbial fermentation, mitigates the risks of process variability associated with botanically extracted materials, ensuring a more reproducible outcome.
Corrosive;Irritant
Bohm, B.A. Shikimic Acid (3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic Acid). Chem. Rev. 65(4), 435-466 (1965).
Rawat, G., Tripathi, P., and Saxena, R.K. Expanding horizons of shikimic acid. Recent progresses in production and its endless frontiers in application and market trends. Appl. Microbiol. Biotechnol. 97(10), 4277-4287 (2013).
Kim, M.J., Sim, D.Y., Lee, H.M., et al. Hypolipogenic effect of shikimic acid via inhibition of MID1IP1 and phosphorylation of AMPK/ACC. Int. J. Mol. Sci. 20(3), E582 (2019).
Lu, F., Yin, D., Pu, Y., et al. Shikimic acid promotes oligodendrocyte precursor cell differentiation and accelerates remyelination in mice. Neurosci. Bull. 35(3), 434-446 (2019).
Brown SA, et al. Nature, 1955, 175(4459), 688-689.
Eykman, J. F. (1881). "The botanical relations of Illicium religiosum Sieb., Illicium anisatum Lour". American Journal of Pharmacy. 53 (8).
Enrich, Liza B.; Scheuermann, Margaret L.; Mohadjer, Ashley; Matthias, Kathryn R.; Eller, Chrystal F.; Newman, M. Scott; Fujinaka, Michael; Poon, Thomas (April 2008). "Liquidambar styraciflua: a renewable source of shikimic acid". Tetrahedron Letters. 49 (16): 2503–2505. doi:10.1016/j.tetlet.2008.02.140.
Herrmann, K. M.; Weaver, L. M. (1999). "The Shikimate Pathway". Annual Review of Plant Physiology and Plant Molecular Biology. 50: 473–503. doi:10.1146/annurev.arplant.50.1.473. PMID 15012217.
Goerisch, H. (1978). "On the mechanism of the chorismate mutase reaction". Biochemistry. 17 (18): 3700–3705. doi:10.1021/bi00611a004. PMID 100134.
Kast, P.; Tewari, Y. B.; Wiest, O.; Hilvert, D.; Houk, K. N.; Goldberg, Robert N. (1997). "Thermodynamics of the Conversion of Chorismate to Prephenate: Experimental Results and Theoretical Predictions". Journal of Physical Chemistry B. 101 (50): 10976–10982. doi:10.1021/jp972501l.
"Gallic acid pathway". metacyc.org.
Bradley, D. (December 2005). "Star role for bacteria in controlling flu pandemic?". Nature Reviews Drug Discovery. 4 (12): 945–946. doi:10.1038/nrd1917. PMID 16370070. S2CID 30035056.
Krämer, M.; Bongaerts, J.; Bovenberg, R.; Kremer, S.; Müller, U.; Orf, S.; Wubbolts, M.; Raeven, L. (2003). "Metabolic engineering for microbial production of shikimic acid". Metabolic Engineering. 5 (4): 277–283. doi:10.1016/j.ymben.2003.09.001. PMID 14642355.
Johansson, L.; Lindskog, A.; Silfversparre, G.; Cimander, C.; Nielsen, K. F.; Liden, G. (2005). "Shikimic acid production by a modified strain of E. coli (W3110.shik1) under phosphate-limited and carbon-limited conditions". Biotechnology and Bioengineering. 92 (5): 541–552. doi:10.1002/bit.20546. PMID 16240440. S2CID 19659961.
"Maine pine needles yield valuable Tamiflu material". Boston.com. 7 November 2010.
Song, Chuanjun; Jiang, Shende; Singh, Gurdial (4 August 2011). "Facile Syntheses of (6S)-6-Fluoroshikimic Acid and (6R)-6-Hydroxyshikimic Acid". Chemical Research in Chinese Universities. 18 (2): 146–152.
Davies, G M; Barrett-Bee, K J; Jude, D A; Lehan, M; Nichols, W W; Pinder, P E; Thain, J L; Watkins, W J; Wilson, R G (February 1994). "(6S)-6-fluoroshikimic acid, an antibacterial agent acting on the aromatic biosynthetic pathway". Antimicrobial Agents and Chemotherapy. 38 (2): 403–406. doi:10.1128/AAC.38.2.403. PMC 284469. PMID 8192477.
Funke, T.; Han, H.; Healy-Fried, M. L.; Fischer, M.; Schonbrunn, E. (29 August 2006). "Molecular basis for the herbicide resistance of Roundup Ready crops". Proceedings of the National Academy of Sciences. 103 (35): 13010–13015. Bibcode:2006PNAS..10313010F. doi:10.1073/pnas.0603638103. PMC 1559744. PMID 16916934.
Evans, I. A.; Osman, M. A. (July 1974). "Carcinogenicity of bracken and shikimic acid". Nature. 250 (5464): 348–349. Bibcode:1974Natur.250..348E. doi:10.1038/250348a0. PMID 4211848. S2CID 4175635.
Chung, Hai-Jung (30 September 2009). "Evaluation of the Biological Activity of Extracts from Star-Anise (Illicium verum)". Preventive Nutrition and Food Science. 14 (3): 195–200. doi:10.3746/jfn.2009.14.3.195